molecular formula C15H14N4O2 B2790219 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide CAS No. 2416231-53-1

3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide

Cat. No.: B2790219
CAS No.: 2416231-53-1
M. Wt: 282.303
InChI Key: NLBSZXOQCDTMSU-UHFFFAOYSA-N
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Description

3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide (CAS 2416231-53-1) is a chemical compound for research applications . The core imidazo[1,2-b]pyridazine scaffold is recognized in medicinal chemistry and is found in compounds with various biological activities . Researchers value this scaffold for its potential in drug discovery. Please note that the specific research applications, mechanism of action, and detailed pharmacological profile for this particular derivative are not yet fully characterized in the available scientific literature and require further investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-(imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-4-5-11(15(16)20)7-13(10)21-9-12-8-17-14-3-2-6-18-19(12)14/h2-8H,9H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSZXOQCDTMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)OCC2=CN=C3N2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot synthesis is efficient and yields the desired product in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide with structurally and functionally related compounds:

Compound Key Structural Features Biological Activity References
This compound - Methoxy linker
- 4-methylbenzamide
- Imidazo[1,2-b]pyridazine scaffold
Presumed VEGFR2 inhibition (based on structural analogs)
N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) - Phenoxy linker
- 3-(trifluoromethyl)benzamide
- Imidazo[1,2-b]pyridazine scaffold
VEGFR2 IC₅₀ = 7.1 nM
PDGFRβ IC₅₀ = 15 nM
N-(4-(aminomethyl)-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide - Ethynyl linker
- Trifluoromethyl and aminomethyl substituents
- Piperazine ring precursor
Intermediate in Ponatinib synthesis (multi-kinase inhibitor targeting Bcr-Abl, VEGFR)
3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid - Ethynyl linker
- Carboxylic acid group (vs. benzamide)
- 4-methyl substituent
Not reported; structural similarity suggests potential kinase interaction

Key Structural and Functional Insights

Linker Variations Methoxy vs. Ethynyl Linkers: The methoxy group in the target compound provides rigidity and moderate polarity, while ethynyl linkers (e.g., in Ponatinib intermediates) enhance planarity and π-π stacking interactions with kinase hinge regions . Ethynyl-linked derivatives often exhibit improved potency due to enhanced binding kinetics. Phenoxy vs. Methoxy: Compound 6b uses a phenoxy linker, enabling meta-substitution on the benzamide, which is critical for VEGFR2 affinity (IC₅₀ = 7.1 nM) .

Substituent Effects

  • Trifluoromethyl Groups : The 3-(trifluoromethyl)benzamide in 6b increases lipophilicity and electron-withdrawing effects, improving kinase binding .
  • 4-Methyl vs. Piperazine Modifications : The 4-methyl group in the target compound balances hydrophobicity, whereas Ponatinib derivatives incorporate a piperazine ring for solubility and pharmacokinetic optimization .

Scaffold Modifications Benzamide vs.

Biological Activity

The compound 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide is a derivative of imidazo[1,2-b]pyridazine, a class of compounds that have garnered attention for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}N4_{4}O
  • Molecular Weight : 240.26 g/mol

This compound features an imidazo[1,2-b]pyridazine moiety linked to a methoxy group and a methylbenzamide group, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as anticancer agents. For instance, a series of novel derivatives were synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines. Notably, compounds related to our target exhibited significant activity against non-small cell lung cancer (NSCLC) cell lines A549 and H460 with IC50_{50} values ranging from 0.02 µM to 20.7 µM .

Table 1 summarizes the anti-proliferative activities of selected imidazo[1,2-b]pyridazine derivatives:

CompoundCell LineIC50_{50} (µM)
A17A5490.067
A18H4600.062
A15HCT1160.15

The anticancer effects of these compounds are primarily attributed to their ability to inhibit the mTOR pathway, which is crucial for cell growth and proliferation. The inhibition leads to G1-phase cell cycle arrest and suppression of downstream signaling pathways such as AKT and S6 phosphorylation . Additionally, in vivo studies using nude mice xenograft models demonstrated significant tumor growth inhibition by compound A17.

Other Biological Activities

Beyond anticancer properties, imidazo[1,2-b]pyridazine derivatives have shown promise in other areas:

  • Tyrosinase Inhibition : Some analogs demonstrated strong inhibitory effects on tyrosinase activity, which is relevant for hyperpigmentation disorders. For example, certain derivatives exhibited IC50_{50} values significantly lower than that of kojic acid, a standard reference .
  • Antioxidant Activity : The antioxidant potential of these compounds has also been explored, indicating their ability to scavenge free radicals and reduce oxidative stress in cellular models .

Study on Antitumor Activity

In a comprehensive study published in PubMed, researchers synthesized several imidazo[1,2-b]pyridazine derivatives and evaluated their antitumor activity. Among them, compound A17 was noted for its potent inhibitory effect on tumor growth in an A549 xenograft model in mice. The study provided detailed pharmacokinetic data supporting the oral bioavailability and therapeutic potential of this compound .

Clinical Implications

The promising results from preclinical studies suggest that compounds like this compound could be developed into effective treatments for cancers resistant to current therapies. The ability to target specific mutations such as BCR-ABL T315I further enhances its clinical relevance .

Q & A

Basic Research Question

  • Synthetic Routes :
    • Step 1 : Preparation of the imidazo[1,2-b]pyridazine core via cyclization of aminopyridazine with α-haloketones or via Sonogashira coupling (e.g., ethynyl intermediates) .
    • Step 2 : Functionalization of the benzamide moiety. For example, coupling 4-methyl-3-hydroxybenzamide with a halogenated imidazo[1,2-b]pyridazine derivative using Mitsunobu conditions (e.g., DIAD, PPh3) to form the methoxy linkage .
  • Critical Parameters :
    • Temperature : Optimal at 60–80°C for coupling reactions to avoid side products .
    • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
    • Catalysts : Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps, with careful exclusion of oxygen .

Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Basic Research Question

  • Structural Confirmation :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks to confirm methoxy (-OCH3), benzamide (CO-NH), and imidazo[1,2-b]pyridazine aromatic protons .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]<sup>+</sup> for C16H14N4O2 requires m/z 294.1118) .
  • Purity Assessment :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); >95% purity threshold for biological testing .

How can researchers establish structure-activity relationships (SAR) for this compound's derivatives in anticancer applications?

Advanced Research Question

  • Methodology :
    • Derivative Synthesis : Modify substituents (e.g., halogenation at pyridazine C6, benzamide methyl/methoxy variations) .
    • Biological Assays : Test derivatives in in vitro cytotoxicity screens (e.g., MTT assay against HeLa, MCF-7) and kinase inhibition profiling (e.g., EGFR, VEGFR2) .
    • Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50 values .
  • Example SAR Insight :
    • Electron-withdrawing groups (e.g., Cl at pyridazine C6) enhance kinase binding affinity but reduce solubility .

What strategies are recommended to address discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

  • Root Cause Analysis :
    • Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 metabolism) to identify rapid clearance .
    • Bioavailability : Use Caco-2 cell models to evaluate intestinal absorption; low permeability may explain poor in vivo activity .
  • Mitigation Strategies :
    • Prodrug Design : Introduce ester moieties to improve oral bioavailability .
    • Formulation Optimization : Use nanoparticle carriers to enhance solubility and target tissue accumulation .

How can computational modeling predict the target proteins or pathways for this compound?

Advanced Research Question

  • Methods :
    • Molecular Docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina; prioritize targets with high docking scores (e.g., < -9.0 kcal/mol) .
    • Pharmacophore Mapping : Align compound features (e.g., hydrogen bond acceptors, aromatic rings) with known kinase inhibitors (e.g., imatinib) .
    • Pathway Analysis : Use STRING or KEGG to link predicted targets (e.g., ABL1) to apoptosis or angiogenesis pathways .

What are the documented biological targets or mechanisms of action for imidazo[1,2-b]pyridazine derivatives, and how does this compound compare?

Basic Research Question

  • Key Targets :
    • Kinases : ABL1, EGFR (inhibition disrupts cancer cell proliferation) .
    • Microtubules : Derivatives with benzamide groups show tubulin polymerization inhibition (IC50 ~ 50 nM) .
  • Mechanistic Comparison :
    • Unlike AP-24600 (), this compound lacks an ethynyl linker, potentially reducing off-target kinase binding .

What experimental approaches are used to assess the metabolic stability and pharmacokinetic profile of this compound?

Advanced Research Question

  • Metabolic Stability :
    • Liver Microsomes : Incubate with human/rat microsomes; measure parent compound depletion over 60 min (t1/2 > 30 min desirable) .
    • CYP Inhibition Screening : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition (IC50 > 10 µM preferred) .
  • Pharmacokinetics :
    • Rodent Studies : Administer IV/PO (10 mg/kg); calculate AUC, Cmax, and bioavailability (F > 20% target) .

How to design experiments to evaluate the compound's selectivity against off-target proteins?

Advanced Research Question

  • Selectivity Screening :
    • Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins) at 1 µM; % inhibition < 50% for off-targets .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by measuring thermal stability shifts .
  • Control Experiments :
    • Use siRNA knockdown of predicted targets (e.g., ABL1) to validate on-mechanism activity .

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